N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide
Description
N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxy group, a carbamoylamino group, and a methylphenyl group.
Properties
IUPAC Name |
N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-12(2)8-9-18(5,24)11-19-17(23)21-15-7-6-13(3)16(10-15)20-14(4)22/h6-7,10,12,24H,8-9,11H2,1-5H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMBDGMUOEIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(CCC(C)C)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methylphenylamine with acetic anhydride to form N-acetyl-2-methylphenylamine. This intermediate is then reacted with 2-hydroxy-2,5-dimethylhexyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-[5-[(2-oxo-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamoylamino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
Uniqueness
N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike 2,2’-Bipyridyl and 2-Methyltetrahydrofuran, this compound’s structure allows for versatile interactions in both chemical reactions and biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
